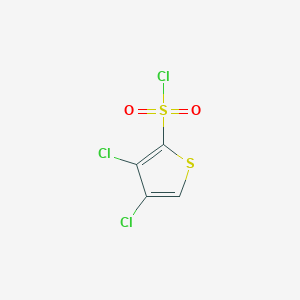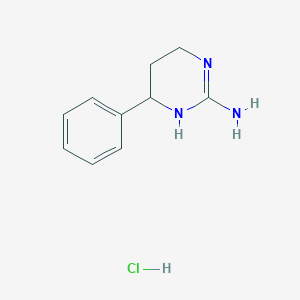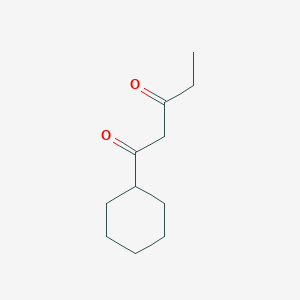
1-cyclohexylpentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylpentane-1,3-dione is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of various 1,3-dienals or 1,3-dienones, which could include this compound, has been disclosed. This synthesis involves diazo compounds and furans, and is notable for being metal-free, additive-free, and having broad functional group tolerance .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H18O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h9H,2-8H2,1H3 .
Applications De Recherche Scientifique
1-cyclohexylpentane-1,3-dione has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. In addition, this compound has been used in the synthesis of a number of biologically active compounds, such as antibiotics and antifungals. Furthermore, this compound has been used to study the mechanism of action of various enzymes, including cytochrome P450.
Mécanisme D'action
The mechanism of action of 1-cyclohexylpentane-1,3-dione is not yet fully understood. However, it is believed to involve the formation of a cyclic ketone intermediate, which is then reduced to the desired product. This intermediate is formed through the condensation of cyclohexanone and ethyl acetoacetate in the presence of an acid catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Preliminary studies suggest that this compound has antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, this compound has been found to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclohexylpentane-1,3-dione has a number of advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of applications. In addition, it is relatively easy to synthesize and is cost-effective. However, this compound also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
Given the versatility of 1-cyclohexylpentane-1,3-dione, there are a number of potential future directions for research. For example, further studies could be conducted to explore the biochemical and physiological effects of this compound. In addition, studies could be conducted to explore the mechanism of action of this compound and its potential for use in the synthesis of novel compounds. Furthermore, research could be conducted to explore the potential uses of this compound in drug discovery and development.
Méthodes De Synthèse
1-cyclohexylpentane-1,3-dione is synthesized through a two-step process. The first step is the condensation of cyclohexanone and ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then reduced to this compound using sodium borohydride. This method has been found to be efficient and cost-effective, making it a suitable option for laboratory synthesis.
Safety and Hazards
The safety information for 1-cyclohexylpentane-1,3-dione includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-cyclohexylpentane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLVRDZCIJGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)

![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)
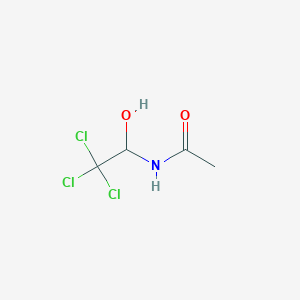
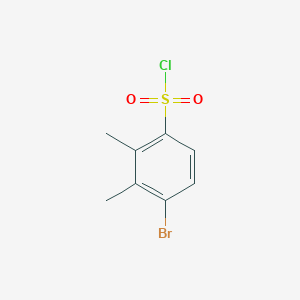

![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate](/img/structure/B6611784.png)



